[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone
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Overview
Description
[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cycloannulation reaction involving a suitable precursor such as 1-aminopyridinium iodide and a β-iodovinyl sulfone.
Introduction of the 4-chlorophenyl and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Formation of the oxime group: The oxime group can be formed by reacting the ketone (1-phenylethanone) with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties such as fluorescence.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]({[(1E)-1-phenylethylidene]amino}oxy)methanone can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the substituents attached to the core.
Pyrazolines: These compounds have a similar nitrogen-based hetero-aromatic ring structure and exhibit similar biological activities.
Chlorfenapyr: A compound with a similar trifluoromethyl group and used as an insecticide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H14ClF3N4O2 |
---|---|
Molecular Weight |
458.8g/mol |
IUPAC Name |
[(E)-1-phenylethylideneamino] 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C22H14ClF3N4O2/c1-13(14-5-3-2-4-6-14)29-32-21(31)18-12-20-27-17(15-7-9-16(23)10-8-15)11-19(22(24,25)26)30(20)28-18/h2-12H,1H3/b29-13+ |
InChI Key |
AEEYKXXINBLMIW-VFLNYLIXSA-N |
SMILES |
CC(=NOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Isomeric SMILES |
C/C(=N\OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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